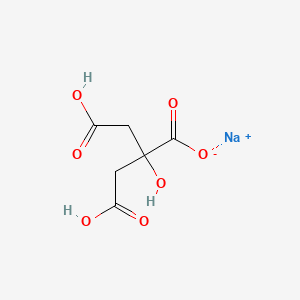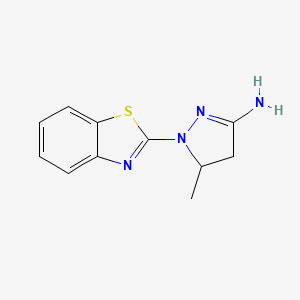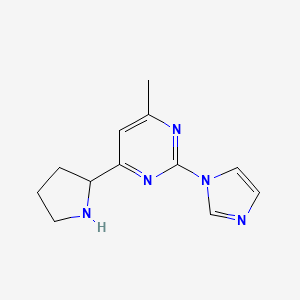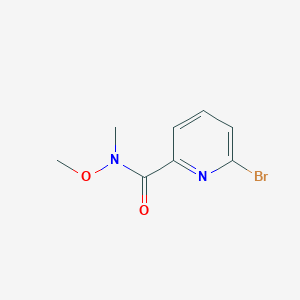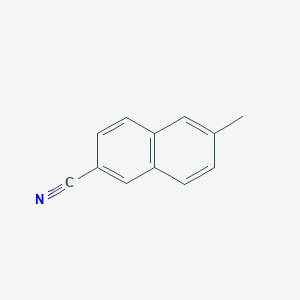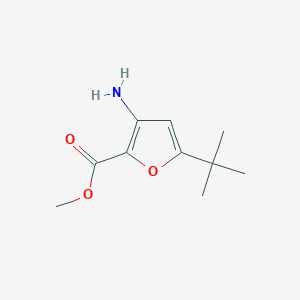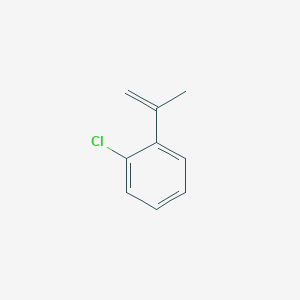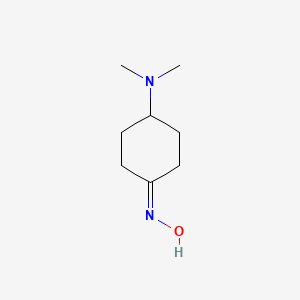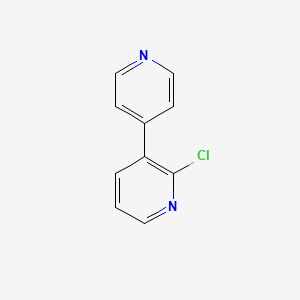
2-Chloro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4'-bipyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and another pyridine ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3,4'-bipyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chloropyridine can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Chloro-3,4'-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki–Miyaura or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-3,4'-bipyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: It can be used to create novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Chloro-3,4'-bipyridine in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the pyridine rings allows for various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler compound with a single pyridine ring and a chlorine atom.
3-Chloropyridine: Another similar compound with the chlorine atom at a different position.
4-Chloropyridine: Similar structure but with the chlorine atom at the 4-position
Uniqueness
2-Chloro-3,4'-bipyridine is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual-ring structure also allows for more diverse chemical modifications and applications compared to simpler pyridine derivatives .
特性
分子式 |
C10H7ClN2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H |
InChIキー |
ZAKLBHNPJJJERC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


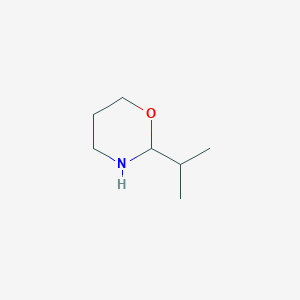

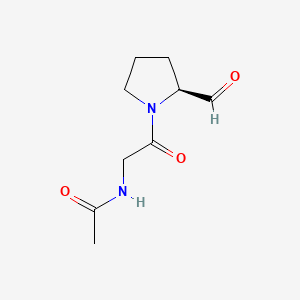
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8769143.png)
![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)
